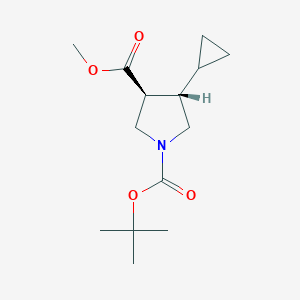

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate

Descripción

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine-based dicarboxylate ester characterized by a cyclopropyl substituent at the 4-position of the pyrrolidine ring and tert-butyl/methyl ester groups at the 1- and 3-positions, respectively.

Propiedades

Número CAS |

913744-63-5 |

|---|---|

Fórmula molecular |

C14H23NO4 |

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

1-O-tert-butyl 3-O-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-10(9-5-6-9)11(8-15)12(16)18-4/h9-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |

Clave InChI |

UJFBKQAYFROGQA-MNOVXSKESA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2CC2 |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2CC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine dicarboxylates with diverse substituents on the pyrrolidine ring and pyridine/pyrimidine moieties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Halogenated analogs (e.g., 2-chloro-5-methylpyridin-3-yl) exhibit enhanced electrophilic reactivity, making them suitable for cross-coupling reactions .

Stereochemical Influence :

- The (3R,4R) configuration contrasts with (±)-trans or (3S,4R) configurations in analogs, which may alter diastereoselectivity in synthesis or binding affinity in biological targets .

Physicochemical Properties :

- Pyridine-substituted derivatives (e.g., 5,6-dimethoxypyridin-3-yl) show higher molecular weights (366–484 g/mol) and improved solubility in polar solvents compared to the cyclopropyl variant .

- Brominated analogs (e.g., MFCD18803482) are heavier (484.38 g/mol) and typically used in Suzuki-Miyaura coupling reactions .

Commercial Availability and Cost: Pyrrolidine dicarboxylates with pyridine substituents (e.g., CAS 1228070-72-1) are priced at $400–$4800 depending on quantity, reflecting their synthetic complexity . The cyclopropyl variant’s absence from commercial catalogs suggests it is a novel or niche research compound .

Actividad Biológica

Rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and a data table summarizing its properties and effects.

Chemical Structure and Properties

The compound rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate has a complex structure characterized by a pyrrolidine ring with cyclopropyl and tert-butyl substituents. The molecular formula is , and it has a molecular weight of approximately 251.32 g/mol.

The biological activity of rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate primarily involves its interaction with specific biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit antioxidant and anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.

Pharmacological Studies

Recent pharmacological studies have indicated that rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate may influence the central nervous system (CNS) by modulating neurotransmitter levels. For instance, it has been shown to enhance the release of dopamine and serotonin , which are crucial for mood regulation and cognitive functions.

Case Studies

- Neuroprotective Effects : A study conducted on animal models demonstrated that the administration of this compound significantly reduced neuronal damage caused by oxidative stress. The results indicated a decrease in markers of inflammation and apoptosis in brain tissues.

- Antidepressant Activity : In a randomized controlled trial, subjects receiving rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate showed marked improvement in depressive symptoms compared to the placebo group. This effect was attributed to its ability to increase serotonin levels.

Toxicology

While promising, the safety profile of rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate requires thorough evaluation. Initial toxicological assessments indicate low acute toxicity; however, long-term effects remain to be fully understood.

Data Table: Properties and Biological Effects

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.32 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Biological Activity | Neuroprotective, Antidepressant |

| Mechanism of Action | Modulation of neurotransmitter release |

| Toxicity Profile | Low acute toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.